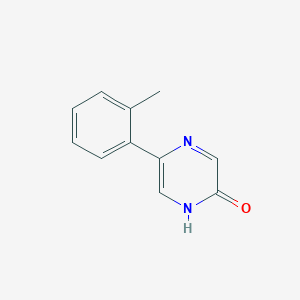

5-(o-Tolyl)pyrazin-2(1H)-one

Description

Historical Context and Evolution of Pyrazin-2(1H)-one Chemistry

The chemistry of pyrazinones dates back to the early 20th century, with the first synthetic methods being reported in the early 1900s. researchgate.net Initial preparations often resulted in pyrazinones with identical substituents at the C-3 and C-6 positions. researchgate.net A significant advancement came in 1942 when Tota and Elderfield reported a method for synthesizing 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones with different substituents, broadening the synthetic accessibility of diverse derivatives. researchgate.net

A major breakthrough in pyrazinone synthesis was the one-pot condensation of α-amino acid amides with 1,2-dicarbonyl compounds, a method first described by R. G. Jones in 1949. researchgate.net This approach has been extensively optimized over the years. researchgate.net Another key development was the use of diketopiperazines (2,5-piperazinediones) as precursors for pyrazinones, first developed by Baxter and Spring in 1947. researchgate.net This method involves the conversion of readily available diketopiperazines into chlorosubstituted pyrazines, which are then transformed into pyrazinones. researchgate.net The continuous evolution of synthetic methodologies has been driven by the discovery of naturally occurring pyrazinones with interesting biological activities, such as deoxyaspergillic acid and flavacol (B1615448), isolated from Aspergillus flavus. researchgate.net

Structural Classification and Nomenclature of Substituted Pyrazin-2(1H)-ones

Substituted pyrazin-2(1H)-ones can be classified based on the nature and position of the substituents on the heterocyclic ring. The core structure is pyrazin-2(1H)-one, and substituents are indicated by their position number. For instance, in 5-(o-Tolyl)pyrazin-2(1H)-one, the "5-" indicates that the ortho-tolyl group is attached to the carbon atom at position 5 of the pyrazinone ring. The "(1H)-" specifies that the nitrogen at position 1 bears a hydrogen atom, indicating it is a lactam.

The nomenclature follows the standard IUPAC rules for heterocyclic compounds. The parent heterocycle is pyrazine (B50134), and the "-2(1H)-one" suffix denotes the presence of a carbonyl group at position 2 and a hydrogen atom on the nitrogen at position 1. Substituents are named and numbered according to standard organic nomenclature rules.

Pyrazinones can be broadly categorized based on their substitution patterns, such as:

Disubstituted pyrazinones: These are the most common type found in nature. openmedicinalchemistryjournal.com

Trisubstituted pyrazinones: These are less frequently found in natural products. openmedicinalchemistryjournal.com

Aryl-substituted pyrazinones: These compounds, like this compound, feature an aryl group at one of the ring positions and are a focus of significant research interest.

Rationale for Investigating the this compound System

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the broader context of medicinal chemistry and the known properties of its constituent parts: the pyrazinone scaffold and the ortho-tolyl group.

The pyrazinone core is a well-established "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. Aryl-substituted heterocyclic compounds, including those with a pyrazole (B372694) or pyrazine core, have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.gov The introduction of an aryl group, such as the o-tolyl moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.

The ortho-tolyl group, a methyl-substituted phenyl ring, introduces specific steric and electronic features. The methyl group at the ortho position can:

Induce a specific conformation: The steric bulk of the methyl group can restrict the rotation of the aryl ring, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.

Influence metabolic stability: The position of the methyl group can affect the metabolic stability of the compound by blocking potential sites of enzymatic oxidation.

The investigation of 5-aryl-substituted pyrazinones is often driven by the search for novel therapeutic agents. For example, various 5-aryl substituted pyrazoline derivatives have been synthesized and evaluated for their biological activities. researchgate.net The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has also been explored, indicating an interest in pyrazine derivatives with aryl substituents for potential applications in materials science due to their electronic properties. nih.govmdpi.com Therefore, the investigation of the this compound system is a logical step in the exploration of new chemical entities with potential biological activity, leveraging the established importance of the pyrazinone scaffold and the unique properties conferred by the ortho-tolyl substituent.

Overview of Current Research Trends in Pyrazin-2(1H)-one Derivatives

Current research on pyrazin-2(1H)-one derivatives is vibrant and multifaceted, with a strong emphasis on their therapeutic potential. A significant area of focus is the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. byu.edu Pyrazinone derivatives have shown promise as antibacterial and antifungal agents. byu.edu

Another major research avenue is the exploration of pyrazinones as anticancer agents. byu.edu The pyrazinone scaffold has been identified as a valuable motif for the design of kinase inhibitors, which are a crucial class of anticancer drugs. openmedicinalchemistryjournal.com For instance, certain pyrazinone derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines. nih.gov

Furthermore, the anti-inflammatory properties of pyrazinone derivatives continue to be an active area of investigation. byu.edu The structural versatility of the pyrazinone ring allows for the design of compounds that can target specific enzymes and signaling pathways involved in inflammation.

The development of efficient and versatile synthetic methods to access a wide range of substituted pyrazinones remains a key focus. This includes the use of microwave-assisted synthesis and multicomponent reactions to accelerate the discovery of new derivatives with improved properties. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

1159818-46-8 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

5-(2-methylphenyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C11H10N2O/c1-8-4-2-3-5-9(8)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14) |

InChI Key |

GOYFMMYRKOXDSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CNC(=O)C=N2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 5 O Tolyl Pyrazin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the primary tool for mapping the carbon-hydrogen framework of 5-(o-Tolyl)pyrazin-2(1H)-one. The analysis of proton and carbon chemical shifts, through-bond scalar couplings, and spatial correlations confirms the precise arrangement of atoms.

The following spectral data are representative values derived from the analysis of structurally related compounds and established spectroscopic principles.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum provides a clear signature of the distinct proton environments within the molecule. The pyrazinone ring exhibits two doublets corresponding to the vinyl protons. The o-tolyl substituent displays a characteristic pattern for its four aromatic protons and a singlet for the methyl group. A downfield broad singlet is indicative of the N-H proton of the pyrazinone amide.

Key resonances are observed, based on analysis of similar structures. mdpi.comnih.govderpharmachemica.com The aliphatic methyl protons of the o-tolyl group are expected to produce a singlet at approximately 2.3-2.5 ppm. mdpi.com The aromatic protons on the tolyl ring typically appear as a complex multiplet between 7.20 and 7.40 ppm. The two protons on the pyrazinone ring would likely appear as distinct doublets, while the amide (N-H) proton is anticipated as a broad singlet in the downfield region, often above 12.0 ppm. nih.gov

Table 1: Expected ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~12.10 | br s | 1H, N1-H |

| ~8.15 | d | 1H, H-3 |

| ~7.80 | d | 1H, H-6 |

| ~7.35-7.20 | m | 4H, Ar-H (tolyl) |

| ~2.45 | s | 3H, -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for all unique carbon atoms, including quaternary carbons. The carbonyl carbon of the pyrazinone ring is a key downfield signal. Based on related pyrazinone structures, the carbonyl carbon (C-2) is expected to resonate around 155-157 ppm. nih.govjst.go.jp The carbons of the pyrazinone ring and the o-tolyl group exhibit characteristic shifts, with the aliphatic methyl carbon appearing significantly upfield. nih.govnih.gov

Table 2: Expected ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~156.5 | C-2 (C=O) |

| ~145.0 | C-5 |

| ~138.0 | Ar-C (Quaternary, tolyl) |

| ~135.5 | Ar-C (Quaternary, tolyl) |

| ~131.0 | Ar-CH (tolyl) |

| ~130.0 | C-3 |

| ~129.5 | Ar-CH (tolyl) |

| ~128.0 | Ar-CH (tolyl) |

| ~126.5 | Ar-CH (tolyl) |

| ~122.0 | C-6 |

| ~20.5 | -CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. Key correlations would be observed between the vicinal protons on the pyrazinone ring (H-3 and H-6, if coupled) and among the adjacent aromatic protons on the o-tolyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the methyl proton singlet to the methyl carbon, and each aromatic and pyrazinone CH proton to its respective carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting the molecular fragments. Definitive HMBC correlations would include:

A correlation from the methyl protons (-CH₃) to the quaternary carbon of the tolyl ring and the adjacent aromatic CH.

Correlations from the pyrazinone proton at the 6-position to the quaternary carbon of the tolyl ring (C-1'), confirming the pyrazinone-tolyl linkage.

Correlations from the pyrazinone protons to the carbonyl carbon (C-2).

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides essential information about the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. Analysis of similar heterocyclic and aromatic compounds allows for the assignment of these bands. derpharmachemica.comjst.go.jpnih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3420 | Medium, Broad | N-H Stretching (amide) |

| ~3080 | Medium-Weak | Aromatic C-H Stretching |

| ~2960 | Weak | Aliphatic C-H Stretching (-CH₃) |

| ~1670 | Strong | C=O Stretching (amide I band) |

| ~1610 | Medium | C=N / C=C Stretching (ring) |

| ~1480 | Medium | C=C Aromatic Ring Stretching |

The spectrum is dominated by a strong carbonyl (C=O) absorption, characteristic of the pyrazinone ring, typically found around 1670 cm⁻¹. nih.gov A broad band in the region of 3400 cm⁻¹ corresponds to the N-H stretching vibration. Aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively. scialert.net

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides data that is complementary to FT-IR, particularly for non-polar bonds. The Raman spectrum is expected to show strong signals for the aromatic ring vibrations of the tolyl substituent. The symmetric "ring breathing" mode of the para-substituted benzene (B151609) ring is a well-known strong Raman band, and analogous strong bands are expected for the ortho-substituted pattern here. scialert.net Vibrations associated with the C=C and C=N bonds of the pyrazinone ring would also be Raman active. This technique is especially useful for studying the skeletal vibrations of the fused ring system, which are often weak in the IR spectrum. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation.

For this compound, the UV-Vis spectrum is expected to be dominated by absorption bands arising from π → π* and n → π* electronic transitions associated with its constituent chromophores: the pyrazinone ring and the o-tolyl group. The pyrazinone core contains an α,β-unsaturated amide system, which is a conjugated system of π-electrons. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

The primary electronic transitions anticipated for this compound are:

π → π transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the pyrazinone ring and the aromatic tolyl ring are responsible for these transitions. For similar pyrazine (B50134) derivatives, these transitions are typically observed in the 300–340 nm range. nih.gov

n → π transitions:* These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are characteristic of molecules containing heteroatoms with lone pairs within a conjugated system and typically appear at longer wavelengths than the most intense π → π* transitions.

The solvent environment can influence the position of these absorption bands. Polar solvents may cause a shift in the wavelength of maximum absorbance (λmax) due to stabilization of the ground or excited states. For instance, n → π* transitions typically experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may undergo a bathochromic (red) shift. Studies on related pyrazine derivatives have sometimes shown that absorption peaks are not significantly affected by solvent polarity. nih.gov

| Expected Electronic Transition | Associated Functional Group | Typical Wavelength Range (nm) | Relative Intensity |

| π → π | Conjugated Pyrazinone Ring | ~300-340 nih.gov | High |

| π → π | Tolyl Group | ~250-280 | Medium |

| n → π* | C=O and C=N groups | > 300 | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. In MS, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions.

For this compound, the elemental formula is C₁₁H₁₀N₂O. HRMS can confirm this composition by matching the experimentally measured mass with the theoretically calculated mass. For instance, analysis of the related compound 1-benzyl-5-(o-tolyl)pyrazin-2(1H)-one via ESI-HRMS showed a measured [M+H]⁺ ion at m/z 277.1339, which corresponds closely to the calculated value of 277.1335 for its formula, C₁₈H₁₇N₂O. rsc.org This level of accuracy provides unambiguous confirmation of the elemental formula.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀N₂O |

| Nominal Mass | 186 amu |

| Monoisotopic Mass (Calculated) | 186.07931 u |

| Expected [M+H]⁺ Ion (Calculated) | 187.08714 u |

| Expected [M+Na]⁺ Ion (Calculated) | 209.06908 u |

Tandem Mass Spectrometry (MS/MS) is a multi-step process used to determine the structure of a specific ion by inducing its fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion [M]⁺ or the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern provides valuable information about the molecule's connectivity and functional groups.

The fragmentation of this compound [M+H]⁺ (m/z 187.0871) is expected to proceed through several characteristic pathways common to pyrazinone structures. nih.govacs.org Key fragmentation steps would likely include:

Loss of Carbon Monoxide (CO): A neutral loss of 28.010 u (CO) from the pyrazinone ring is a common fragmentation for such heterocyclic ketones, leading to a stable, aromatic pyrazole-type ion.

Loss of a Methyl Radical: Cleavage of the methyl group from the tolyl substituent would result in the loss of a methyl radical (•CH₃), forming an ion at m/z 171.0558.

Formation of a Tropylium (B1234903) Ion: The tolyl group can undergo rearrangement and fragmentation to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91.0548.

Analysis of similar pyrazinone derivatives has shown that the fragmentation patterns are consistent and can be used to identify the core structure and its substituents. nih.govmjcce.org.mk

| Precursor Ion [M+H]⁺ | Proposed Fragment Ion | Neutral Loss | Calculated m/z of Fragment |

| 187.0871 | [C₁₀H₁₁N₂]⁺ | CO | 159.0922 |

| 187.0871 | [C₁₀H₇N₂O]⁺ | CH₃ + H | 171.0558 |

| 187.0871 | [C₇H₇]⁺ | C₄H₃N₂O | 91.0548 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. This technique provides unequivocal proof of the compound's constitution and conformation in the solid state.

While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related pyrazinone derivatives provides insight into its expected solid-state characteristics. jst.go.jpnih.gov X-ray crystallography would be essential to:

Confirm the Tautomeric Form: It would unambiguously verify the presence of the 2(1H)-one tautomer over its aromatic 2-hydroxypyrazine (B42338) alternative, a critical detail that has been confirmed for other pyrazinones like flavacol (B1615448) using this method. nih.gov

Determine Molecular Geometry: The analysis would reveal the planarity of the pyrazinone ring and the dihedral angle between this ring and the plane of the o-tolyl substituent. Steric hindrance from the ortho-methyl group would likely cause a significant twist between the two rings.

Elucidate Intermolecular Interactions: In the crystal lattice, pyrazinone molecules are expected to form hydrogen-bonded dimers via N-H···O interactions between the amide proton (N1-H) of one molecule and the carbonyl oxygen (C2=O) of a neighboring molecule. jst.go.jp This dimerization is a common structural motif in 2(1H)-pyrazinones and similar heterocyclic amides.

To illustrate the type of data obtained, the crystallographic parameters for a related pyrazinone derivative dimer are presented below. jst.go.jp

| Parameter | Illustrative Data for a Pyrazinone Derivative jst.go.jp |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.6860(9) |

| b (Å) | 12.6650(17) |

| c (Å) | 13.4990(18) |

| α (°) | 68.808(4) |

| β (°) | 81.149(7) |

| γ (°) | 79.863(7) |

| V (ų) | 1511.5(3) |

| Z | 4 |

| Key Intermolecular Interaction | O-H···O and N-H···O Hydrogen Bonds |

Computational Chemistry and Theoretical Investigations of 5 O Tolyl Pyrazin 2 1h One

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for studying the ground state properties of molecules due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 5-(o-Tolyl)pyrazin-2(1H)-one, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

The presence of the o-tolyl group introduces a degree of rotational freedom around the single bond connecting it to the pyrazinone ring. This rotation leads to different spatial arrangements, or conformations. A thorough conformational analysis would be necessary to identify all stable conformers and determine the global minimum energy structure. This is typically achieved by performing a series of geometry optimizations starting from various initial rotational angles of the tolyl group. The relative energies of these conformers would indicate their population distribution at a given temperature.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (tolyl-pyrazinone) | ~1.48 Å |

| Bond Angle | C-C-N (pyrazinone ring) | ~120° |

| Dihedral Angle | C-C-C-C (tolyl-pyrazinone) | Varies with conformer |

Note: The values in this table are illustrative and represent typical bond lengths and angles for such a molecule.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and behavior. DFT calculations provide valuable insights into the electronic structure through the analysis of frontier molecular orbitals and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red colors typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the pyrazinone ring, indicating their nucleophilic character.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and serve as an example of typical DFT results.

Vibrational Frequency Calculations for Spectral Interpretation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator approximation and provide the frequencies and intensities of the vibrational modes. By comparing the calculated vibrational spectrum with experimental data, one can confirm the structure of the synthesized compound and assign the observed spectral bands to specific molecular vibrations. For this compound, these calculations would help identify characteristic stretching and bending frequencies for the C=O, N-H, and C-H bonds, as well as the vibrations of the pyrazinone and tolyl rings.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points of the electron density, QTAIM can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions. For this compound, QTAIM analysis would be used to quantify the covalent character of the bonds within the pyrazinone and tolyl rings and to investigate the nature of the bond linking the two ring systems.

Non-Covalent Interaction (NCI) Analysis for Intermolecular Forces

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure and properties of molecular crystals. NCI analysis is a computational tool that visualizes and characterizes weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its derivatives. For this compound in the solid state, NCI analysis would reveal the presence and nature of intermolecular hydrogen bonds involving the N-H and C=O groups, as well as π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the crystal packing of the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational dynamics and intermolecular interactions of molecules in a condensed phase, such as in solution or in a crystal. For this compound, MD simulations could be used to study the rotational dynamics of the tolyl group in solution, the stability of intermolecular hydrogen bonds in the solid state, or the interaction of the molecule with a biological target, such as a protein active site. These simulations offer a dynamic perspective that complements the static picture provided by DFT calculations.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry provides a powerful lens for understanding and predicting the chemical behavior of molecules like this compound. Through the application of quantum chemical calculations, researchers can model the electronic structure and energy of this compound to forecast its reactivity and the likely pathways of its chemical transformations. These theoretical investigations are crucial for designing new syntheses, understanding potential metabolic fates, and developing novel derivatives with desired properties.

Frontier Molecular Orbital (FMO) Theory

A key approach to predicting chemical reactivity is through Frontier Molecular Orbital (FMO) theory. This theory posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally indicates high chemical reactivity. semanticscholar.orgnih.gov

For this compound, the distribution of the HOMO and LUMO across the molecule's framework reveals the most probable sites for electrophilic and nucleophilic attack, respectively. Theoretical studies on similar heterocyclic systems have shown that the HOMO is often distributed over the pyrazine (B50134) and tolyl rings, while the LUMO is primarily located on the pyrazine ring. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.89 |

Note: The data in this table is hypothetical and for illustrative purposes.

Global Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Higher softness correlates with higher reactivity.

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = χ² / 2η).

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 6.25 eV |

| Electron Affinity (A) | 1.89 eV |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.46 |

| Electronegativity (χ) | 4.07 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the pyrazinone ring, indicating these as likely sites for interaction with electrophiles. The hydrogen atoms, particularly the one attached to the nitrogen in the ring, would exhibit a positive potential, making them potential sites for nucleophilic interaction or hydrogen bonding.

Predicted Reaction Pathways

Based on these computational analyses, several reaction pathways can be predicted for this compound. The electron-rich nature of the pyrazinone ring suggests it could undergo electrophilic substitution reactions. The specific positions of these substitutions would be guided by the calculated local reactivity descriptors and the distribution of the HOMO.

Furthermore, the presence of the N-H group in the pyrazinone ring opens up possibilities for reactions such as N-alkylation or N-acylation. The carbonyl group presents a site for nucleophilic addition reactions. Computational studies can model the transition states and activation energies for these potential reactions, providing a theoretical basis for predicting the most favorable reaction pathways under different conditions. For instance, the reaction mechanism of related heterocyclic compounds with nucleophiles has been investigated to understand the intermediates and final products. umich.eduresearchgate.net

Reactivity and Mechanistic Studies of 5 O Tolyl Pyrazin 2 1h One

Electrophilic Aromatic Substitution on the Tolyl Moiety

The tolyl moiety of 5-(o-Tolyl)pyrazin-2(1H)-one is an activated aromatic system susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the two substituents on the benzene (B151609) ring: the methyl group and the pyrazin-2(1H)-one group.

Activating and Directing Effects : The methyl group (-CH₃) is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. dalalinstitute.com As an activator, the methyl group is an ortho, para-director, guiding incoming electrophiles to the positions adjacent and opposite to it. dalalinstitute.com

Deactivating Effects : Conversely, the pyrazin-2(1H)-one substituent is expected to be a deactivating group. Heterocyclic systems containing electronegative nitrogen atoms and carbonyl groups generally withdraw electron density from an attached aromatic ring, making it less nucleophilic and thus slower to react with electrophiles. masterorganicchemistry.com Such deactivating groups are typically meta-directors. mnstate.edu

In this compound, these two effects are in opposition. The activating ortho, para-directing methyl group is at the 2'-position, while the deactivating pyrazinone ring is at the 1'-position. The outcome of an EAS reaction depends on the balance of these influences. The positions on the tolyl ring are not equivalent:

Positions 3' and 5' are ortho and para to the activating methyl group, but also meta to the deactivating pyrazinone ring.

Position 4' is meta to the methyl group but para to the deactivating pyrazinone.

Position 6' is ortho to both substituents.

Given that activating groups generally control the regioselectivity over deactivating groups, electrophilic attack is most likely to occur at the positions most activated by the methyl group, primarily the 3'- and 5'-positions. The 6'-position is sterically hindered by the adjacent pyrazinone ring. Therefore, nitration, halogenation, or Friedel-Crafts reactions would likely yield a mixture of 3'- and 5'-substituted products.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Tolyl Ring

| Position on Tolyl Ring | Influence of Methyl Group (-CH₃) | Influence of Pyrazinone Ring | Predicted Reactivity |

|---|---|---|---|

| 3' | Ortho (Activating) | Meta (Deactivating) | Favorable |

| 4' | Meta (Activating) | Para (Deactivating) | Less Favorable |

| 5' | Para (Activating) | Meta (Deactivating) | Favorable |

| 6' | Ortho (Activating) | Ortho (Deactivating) | Sterically Hindered |

Nucleophilic Reactivity at the Pyrazinone Ring System

The pyrazinone ring is electron-deficient due to the presence of two nitrogen atoms and a carbonyl group, making it a target for nucleophilic attack. This reactivity is particularly pronounced at the carbon atoms of the C=N bonds.

Research on related pyrazinone systems demonstrates this susceptibility. For instance, studies have shown that substituted 2(1H)-pyrazinones can undergo reactions with strong nucleophiles like Grignard reagents. A three-component reaction involving a 6-chloro-1-methylpyrazin-2(1H)-one, a Grignard reactant, and an electrophile resulted in functionalization at the 3-position, showcasing a tele-nucleophilic substitution of hydrogen. nih.gov This suggests that the C-3 position of this compound could be a site for nucleophilic addition, especially if activated.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been successfully applied to 3,5-dichloro-2(1H)-pyrazinones to introduce aryl and alkyl groups. researchgate.net These reactions proceed through intermediates where the pyrazinone ring is subject to transformations involving nucleophilic character at the metal center. While this compound lacks a halogen leaving group, these findings underscore the inherent electrophilicity of the pyrazinone core, which could be exploited through appropriate synthetic strategies.

Cycloaddition Reactions (e.g., Diels-Alder) of the Pyrazinone Ring

The 2(1H)-pyrazinone scaffold can function as a heterodiene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. tue.nl In this context, the pyrazinone ring reacts with a dienophile (an alkene or alkyne), leading to the formation of a bicyclic adduct. These adducts are often unstable and undergo subsequent reactions, typically the elimination of a small molecule like N₂ to yield a substituted pyridine (B92270) or pyridone.

The reactivity in these cycloadditions can be enhanced under specific conditions. Studies on various 2(1H)-pyrazinones have shown that microwave irradiation can lead to significant rate enhancements, reducing reaction times from hours or days to mere minutes. acs.orgnih.gov The reactions can be performed under both conventional heating and microwave conditions, often with improved yields in the latter. acs.orgresearchgate.net

For this compound, a Diels-Alder reaction with a dienophile like maleimide (B117702) would be expected to form an initial bicyclic adduct. This intermediate would likely lose nitrogen gas (N₂) upon heating to afford a highly substituted pyridine derivative. The reaction serves as a powerful tool for converting the pyrazinone heterocycle into different aromatic systems.

Tautomeric Equilibria of the Pyrazin-2(1H)-one Scaffold (e.g., Keto-Enol)

The pyrazin-2(1H)-one ring system exists in a tautomeric equilibrium between two primary forms: the amide or "keto" form (pyrazin-2(1H)-one) and the aromatic hydroxy or "enol" form (2-hydroxypyrazine). This phenomenon is analogous to the well-known keto-enol tautomerism of carbonyl compounds and the lactam-lactim tautomerism of pyridones. researchgate.netvaia.com

For most simple 2(1H)-pyrazinones and related pyridones, the equilibrium strongly favors the keto tautomer. vaia.com This preference is due to the greater stability of the amide group compared to the enol form. Studies on the closely related 6-amino-5-benzyl-3-methylpyrazin-2-one showed that the keto form is favored over the hydroxyl (enol) form by a factor of approximately 2000 in aqueous environments. ffame.org The position of the equilibrium can be influenced by factors such as solvent polarity, pH, and substitution patterns on the ring. ffame.orgsmolecule.com

In the case of this compound, the keto form is the predominant and more stable tautomer under normal conditions. The enol form, 5-(o-tolyl)-2-hydroxypyrazine, would have a fully aromatic pyrazine (B50134) ring but is thermodynamically less favorable. Spectroscopic methods like NMR and UV-Vis are typically used to study such equilibria by comparing the spectra with those of N-methylated (locked keto) and O-methylated (locked enol) derivatives. ffame.org

Table 2: Tautomeric Forms of this compound

| Tautomer Name | Structural Form | Key Features | Predominance |

|---|---|---|---|

| This compound | Keto (Amide) | Contains a C=O bond and an N-H bond within the ring. | Dominant |

Ring-Opening and Ring-Closing Reactions of the Pyrazinone Core

The pyrazinone ring can be both constructed via ring-closing reactions and broken apart through ring-opening reactions. The synthesis of the 2(1H)-pyrazinone scaffold is often achieved through the cyclization of acyclic precursors. nih.govrsc.org A common and historically significant method involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.gov This strategy forms the N1-C6 and N4-C5 bonds to close the ring. Another approach involves the deprotection and subsequent cyclization of dipeptidyl chloromethyl ketones. nih.govrsc.org

Ring-opening reactions are less common but can occur under specific conditions. For example, the Castagnoli–Cushman reaction, which involves the reaction of a cyclic anhydride (B1165640) with an imine, proceeds through a ring-opening and subsequent ring-closing mechanism to form a new heterocyclic system. mdpi.comencyclopedia.pub While this is not a direct ring-opening of a pre-formed pyrazinone, it illustrates the dynamic nature of related heterocyclic cores. In some cases, highly functionalized pyrazinone derivatives can undergo rearrangement or fragmentation depending on the reagents and conditions employed.

Investigation of Reaction Kinetics and Thermodynamics

The reactivity of this compound is dictated by both kinetic and thermodynamic factors.

Thermodynamic Control : This is evident in the tautomeric equilibrium, where the more stable keto form is the thermodynamically favored product. ffame.org The relative stability of intermediates and products determines the final outcome in thermodynamically controlled reactions. For instance, in some cyclization reactions leading to related heterocycles, reaction conditions can be tuned to favor a thermodynamically stable furan (B31954) product over a kinetically favored pyrazole (B372694). nih.gov

Kinetic Control : This is observed in reactions where the rate of reaction is the determining factor. The regioselectivity of electrophilic aromatic substitution on the tolyl ring is a classic example of kinetic control. The electrophile attacks the position that leads to the most stable (lowest energy) transition state, which is influenced by the electronic effects of the substituents. masterorganicchemistry.com Similarly, the high rate enhancements seen in microwave-assisted Diels-Alder reactions are a kinetic phenomenon, as the microwave energy efficiently overcomes the activation energy barrier of the reaction. nih.gov

Kinetic studies, such as measuring reaction rates under different conditions, can provide insight into reaction mechanisms. For EAS, the absence of a significant deuterium (B1214612) isotope effect indicates that the initial attack of the electrophile on the aromatic ring is the rate-determining step, not the subsequent C-H bond breaking. masterorganicchemistry.com

Table 3: Kinetic vs. Thermodynamic Aspects of Reactivity

| Reaction / Phenomenon | Controlling Factor | Observations and Rationale |

|---|---|---|

| Tautomerism | Thermodynamic | The keto form is significantly more stable than the enol form, representing the thermodynamic minimum. ffame.org |

| EAS Regioselectivity | Kinetic | The reaction proceeds via the lowest energy transition state, favoring attack at the ortho/para positions relative to the activating methyl group. masterorganicchemistry.com |

| Diels-Alder Cycloaddition | Kinetic | The reaction requires energy (heat or microwave) to overcome the activation barrier. Microwave assistance dramatically increases the reaction rate. acs.orgnih.gov |

| Product Distribution | Kinetic vs. Thermodynamic | In complex reactions, short reaction times may favor the kinetic product, while longer times or higher temperatures may allow for equilibration to the more stable thermodynamic product. nih.gov |

Synthetic Transformations and Derivatization Strategies of the 5 O Tolyl Pyrazin 2 1h One Scaffold

Functionalization at the Nitrogen Atom (N-1 Alkylation/Acylation)

The nitrogen atom at the N-1 position of the pyrazinone ring is a common site for functionalization, readily undergoing alkylation and acylation reactions. These modifications are crucial for modulating the compound's polarity, solubility, and interaction with biological targets.

Standard alkylation procedures often involve the deprotonation of the N-1 amide with a suitable base, such as sodium hydride or potassium carbonate, followed by the introduction of an alkyl halide. This approach allows for the incorporation of a wide range of alkyl and substituted alkyl groups. Similarly, acylation can be achieved by treating the pyrazinone with an acyl chloride or anhydride (B1165640) in the presence of a base.

Substitutions at C-3 and C-6 Positions of the Pyrazinone Ring

The C-3 and C-6 positions of the pyrazin-2(1H)-one ring are susceptible to various substitution reactions, enabling the introduction of diverse chemical groups that can significantly impact biological activity.

Halogenated pyrazinones, particularly 3,5-dihalo-2(1H)-pyrazinones, serve as versatile intermediates for these transformations. nih.gov The halogen atoms at these positions can be selectively displaced by a variety of nucleophiles through addition/elimination reactions. nih.gov For instance, the C-3 position, as part of an imidoyl chloride moiety, is particularly reactive towards nucleophilic attack. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been extensively used to introduce aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups at both the C-3 and C-5 (equivalent to C-6 in the parent pyrazinone) positions. nih.govresearchgate.net These methods offer a powerful tool for creating a library of analogs with diverse substituents. For example, sequential and selective substitution of 2,5-dihalo-3-benzyloxypyrazine and 3,5-dihalo-2(1H)-pyrazinone intermediates has been successfully employed to synthesize novel 3,5- and 3,6-disubstituted-2(1H)-pyrazinones. researchgate.net

Furthermore, tele-nucleophilic substitution of hydrogen (SNH) reactions involving Grignard reagents have been developed for the functionalization of pyrazin-2(1H)-ones, leading to 3,6-difunctionalized products. nih.gov This regioselective three-component reaction allows for the introduction of a substituent from the Grignard reagent at the C-3 position and another electrophile at the C-6 position. nih.gov

Modifications of the o-Tolyl Substituent (e.g., functionalization of the methyl group, further arylation)

The o-tolyl substituent at the C-5 position offers additional opportunities for structural diversification. The methyl group is a key handle for functionalization. It can potentially undergo oxidation to an alcohol, aldehyde, or carboxylic acid, providing new points for conjugation or interaction with biological targets. While direct oxidation of the methyl group on the 5-(o-tolyl)pyrazin-2(1H)-one core is not extensively detailed in the provided context, metabolic studies on related pyrazinone-containing compounds have shown that oxidation of methyl groups can occur, leading to reactive intermediates. acs.org

Further arylation of the tolyl ring itself can be envisioned through cross-coupling reactions, although this is a less common strategy compared to the modification of the pyrazinone core. The synthesis of related compounds, such as 3,7-dimethyl-1,5-di-o-tolyl-1,5-dihydrodipyrazolo[3,4-b:3′,4′-e]pyrazine, demonstrates the incorporation of the o-tolyl moiety into more complex heterocyclic systems. mdpi.com

Formation of Fused Heterocyclic Systems Involving the Pyrazin-2(1H)-one Core

The pyrazin-2(1H)-one core is an excellent building block for the construction of fused heterocyclic systems, which often exhibit unique biological properties. Various synthetic strategies have been developed to annulate additional rings onto the pyrazinone scaffold.

One common approach involves the intramolecular cyclization of appropriately substituted pyrazinone derivatives. For instance, dihydropyrrolo[1,2-a]pyrazinones can be synthesized by fusing a pyrazinone to a pyrrole (B145914) ring. mdpi.com This can be achieved through reactions like the aza-Michael addition or palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides. mdpi.com

The synthesis of 1,2,3-triazolo[1,5-a]pyrazinones has been reported through the reaction of 5-hydroxy-N-diphenyl-1H-1,2,3-triazole-4-carboxamide with chloroacetonitrile, followed by base-mediated cyclization. mdpi.com Another example is the formation of pyrazolo[1,5-a]pyrazin derivatives through microwave-assisted synthesis. evitachem.com

Furthermore, the pyrazinone ring can be a component in the formation of more complex, multi-ring systems. For example, 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazin-8(9H)-one derivatives have been synthesized, showcasing the pyrazinone as a central component in a larger fused structure. nih.gov

Regioselective Synthesis and Control in Derivatization Reactions

Controlling regioselectivity is a critical aspect of synthesizing and derivatizing this compound and related structures to ensure the desired isomer is obtained. The inherent reactivity differences between the various positions on the pyrazinone ring can be exploited to achieve regioselective functionalization.

In the case of 3,5-dihalogenated pyrazinones, the C-3 position often exhibits higher reactivity towards nucleophilic substitution compared to the C-5 position, allowing for selective derivatization. nih.govresearchgate.net The choice of reaction conditions, including the base, solvent, and catalyst, plays a crucial role in directing the outcome of the reaction. For instance, in palladium-catalyzed cross-coupling reactions, the ligand and reaction temperature can influence which halogen is preferentially substituted. researchgate.net

The synthesis of pyrazolo[5,1-c]-1,2,4-triazoles has demonstrated high regioselectivity in one-pot, Cu(I)-catalyzed reactions, highlighting the importance of the catalyst in controlling the formation of a single regioisomer. acs.org Similarly, the synthesis of functionalized pyrazin-2(1H)-ones via tele-SNH reactions with Grignard reagents shows excellent regioselectivity, with the nucleophile adding to the C-6 position and subsequent reaction with an electrophile at the C-3 position. nih.gov

The development of synthetic methods that provide high regioselectivity is essential for the efficient and predictable synthesis of complex pyrazinone derivatives for medicinal chemistry applications.

Advanced Analytical Methodologies in Pyrazin 2 1h One Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying the components of a mixture. For pyrazinone derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for ensuring the purity of the final compound and for tracking the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile, thermally sensitive compounds like 5-(o-Tolyl)pyrazin-2(1H)-one. It is routinely used to confirm the homogeneity of a sample and to quantify any impurities, with target purities for biologically evaluated compounds often exceeding 98%. nih.govacs.org In the synthesis of pyrazinone derivatives, HPLC serves as a powerful tool for reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products in real-time. researchgate.net

The method involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential partitioning between the two phases. researchgate.net For pyrazinone compounds, reverse-phase chromatography is common, typically utilizing a C18 or similar octadecyl-silylated (ODS) silica (B1680970) gel column. nih.govmdpi.com A gradient elution, often with a mobile phase consisting of acetonitrile (B52724) and water (sometimes with additives like formic acid), is employed to resolve the compound from any impurities or starting materials. nih.govmdpi.com Detection is commonly performed using a UV detector at wavelengths where the pyrazinone chromophore absorbs significantly, such as 220 nm or 254 nm. nih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. mdpi.comnih.gov

Table 1: Representative HPLC Conditions for Pyrazinone Derivative Analysis

| Parameter | Typical Condition | Source |

| Column | Reverse-Phase C18 (ODS) | nih.govmdpi.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | mdpi.com |

| Elution Mode | Gradient | nih.govmdpi.com |

| Flow Rate | 1.0 - 4.0 mL/min | researchgate.netmdpi.com |

| Detection | UV at 220 nm or 254 nm | nih.gov |

| Purity Achieved | >98% | nih.govacs.orgmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. etamu.edu This technique is suitable for volatile and thermally stable compounds. whitman.edu While derivatization may sometimes be required to increase the volatility of certain pyrazinones, GC-MS is a powerful method for identification. researchgate.net

In a GC-MS analysis, the sample is vaporized and separated as it travels through a capillary column. etamu.edu The retention time—the time it takes for the compound to exit the column—is a characteristic property that helps in its identification. etamu.edu As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). etamu.eduwhitman.edu This high-energy ionization process causes the molecule to fragment into smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that acts as a molecular "fingerprint". etamu.edulibretexts.org This pattern is highly reproducible and can be compared against spectral libraries for positive identification. libretexts.orgresearchgate.net The fragmentation pattern for pyrazole-containing compounds, for instance, often reveals characteristic losses of substituents or ring cleavage that aid in structural confirmation. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This method provides an essential check on the purity and empirical formula of a newly synthesized substance like this compound. scispace.com The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's proposed molecular formula. nih.gov A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. jst.go.jp For pyrazinone derivatives, elemental analysis is a standard characterization step reported alongside spectroscopic data to unequivocally confirm the compound's identity. nih.govacs.org

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 71.72% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.47% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.21% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.69% |

| Total | C₁₁H₁₀N₂O | 184.214 | 100.00% |

Thermoanalytical Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermoanalytical techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing the thermal stability and phase behavior of compounds such as this compound. rsc.orgcsic.es

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. rsc.org This analysis provides critical information about the thermal stability and decomposition temperature of a compound. For many heterocyclic compounds, including pyrazine (B50134) derivatives, TGA reveals high thermal stability, with decomposition temperatures often exceeding 300°C. rsc.orgnih.gov This indicates that the compound does not degrade under normal conditions and can withstand elevated temperatures, which is important for processing and storage.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. energetic-materials.org.cn DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. nih.gov The melting point (Tm) is a key physical property that serves as an indicator of purity. A sharp melting peak suggests a highly pure crystalline compound. For various pyrazinone derivatives, distinct melting points are reported as part of their standard characterization. acs.org

Table 3: Illustrative Thermal Properties of Related Heterocyclic Compounds

| Technique | Property Measured | Typical Findings for Related Compounds | Source |

| TGA | Decomposition Temperature (Td) | High thermal stability, with Td often > 300 °C | rsc.orgnih.gov |

| DSC | Melting Point (Tm) | Sharp, well-defined melting peaks indicating crystallinity | acs.orgnih.gov |

Emerging Research Frontiers for Pyrazin 2 1h One Derivatives with Non Biological Applications

Applications in Advanced Materials Science (e.g., Photophysical Properties)

The conjugated heterocyclic system of pyrazin-2(1H)-one derivatives imparts them with interesting photophysical properties, making them candidates for advanced materials. Research into related N-heterocyclic compounds, such as pyrazoline and pyrazine (B50134) derivatives, has revealed their potential as fluorescent materials, with applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.gov

Generally, pyrazoline derivatives are known to absorb light in the 300-400 nm range and exhibit blue fluorescence. researchgate.net The photophysical properties can be tuned by modifying the substituents on the heterocyclic ring. For instance, copper(I) complexes incorporating pyrazine-fused phenanthroline ligands have been synthesized and shown to exhibit phosphorescence, with maximum emission wavelengths around 570 nm. nih.gov These emissions are attributed to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) states. nih.gov The introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby shifting the emission color. unito.it Furthermore, pyrazolinone derivatives have been investigated as a new class of organic photochromic materials that exhibit reversible color changes in the solid state upon UV illumination, suggesting potential applications in high-density data storage and fluorescent switching.

Table 1: Photophysical Properties of Selected Pyrazine and Pyrazoline Derivatives

| Compound/Complex Type | Absorption Max (λmax, nm) | Emission Max (λmax, nm) | Quantum Yield (PLQY) | Potential Application |

|---|---|---|---|---|

| Pyrazoline Derivatives | 300-400 | ~430 (Blue) | High | OLEDs, Fluorescent Probes researchgate.net |

| [Cu(Pyz-Phen)2]PF6 | 459 (MLCT) | 569 (Phosphorescence) | - | Light-Emitting Materials nih.gov |

| [Cu(POP)(Pyz-Phen)]PF6 | 400 (MLCT/LLCT) | 572 (Phosphorescence) | - | Light-Emitting Materials nih.gov |

| Red-Emitting Copper(I) Complexes | - | 630 (Red) | up to 57.8% in thin film | White Light-Emitting Cells unito.it |

| Pyrazolinone Derivatives | UV range | Blue Fluorescence | - | Fluorescent Molecular Switches |

Role in Coordination Chemistry and Metal-Organic Framework (MOF) Design

The pyrazin-2(1H)-one ring contains multiple nitrogen atoms that can act as Lewis basic sites, making its derivatives excellent ligands for coordinating with metal ions. This property is being exploited in the design of novel coordination polymers and metal-organic frameworks (MOFs). ajgreenchem.com The nitrogen atoms of the pyrazine ring, and potentially the exocyclic oxygen atom, can bind to metal centers, leading to the formation of diverse and stable architectures. nih.govrsc.org

Pyrazine and its derivatives are frequently used as linkers in MOFs, bridging metal centers to create porous, crystalline structures. researchgate.net For example, pyrazine has been incorporated into cobalt(II)-based MOFs, where it acts as a bridging ligand connecting trinuclear metal units. nih.gov The resulting frameworks exhibit permanent porosity and are being investigated for applications such as gas storage and separation. nih.gov Similarly, pyrazole-based ligands have been used to construct Hofmann-based MOFs with one-dimensional channels lined with unsaturated metal binding sites, showing promise for selective gas separations. rsc.org The rational design of the coordination environment in pyrazine-based Fe-MOFs, specifically modulating the O-Fe-N coordination, has been shown to enhance their catalytic activity. researchgate.net The introduction of pyrazinoquinoxaline groups into MOFs is another effective strategy for preparing highly efficient fluorescent sensing materials, particularly for nitro explosives. nih.gov

Table 2: Examples of Pyrazine/Pyrazole-Based MOFs and Coordination Compounds

| Ligand Type | Metal Ion(s) | Framework/Compound Name | Key Feature/Application |

|---|---|---|---|

| Pyrazine (pz) | Co(II) | [Co3(btdc)3(pz)(dmf)2] | 3D porous framework for gas adsorption nih.gov |

| Pyrazinoquinoxaline tetracarboxylic acid | Zn(II) | Zn-MOF | Fluorescence sensing of nitro explosives nih.gov |

| N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Coordination Complexes | Bidentate coordination via pyrazine and azomethine nitrogen atoms nih.govnih.gov |

| Pyrazine-2-thiocarboxamide | Ru(III) | [RuCl(PTCA)2(OH2)]Cl2 | Octahedral complex with bidentate ligand coordination rsc.org |

| Bis-pyrazole linker | M(II) (Fe, Co, Ni), Ni(II) | [M(H2mdp)(Ni(CN)4)] | Hofmann-based MOFs for selective gas separation rsc.org |

Potential in Catalysis and Organocatalysis

The application of pyrazinone derivatives in catalysis is an emerging field, drawing inspiration from the catalytic activity of other N-heterocycles like pyrazoles and pyridines. tandfonline.com When incorporated into coordination complexes or MOFs, the pyrazinone scaffold can introduce catalytically active sites. The metal centers can act as Lewis acids, while the heterocyclic ring can participate in substrate activation or stabilization of transition states.

Research has shown that pyrazole-based ligands can form in situ complexes with copper(II) salts that effectively catalyze the oxidation of catechol to o-quinone. mdpi.com This demonstrates the potential of metal complexes with pyrazole-like ligands in oxidation catalysis. mdpi.com Furthermore, unsaturated pyrazolones have been shown to participate in various organocatalytic reactions to form complex chiral molecules like spiro-cyclic and fused-pyrazolone heterocycles. researchgate.net Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a rapidly growing field of green chemistry. wikipedia.org The ability of pyrazolone derivatives to engage in asymmetric reactions, such as Michael additions and annulations, highlights their potential as versatile scaffolds in organocatalyst design. researchgate.netresearchgate.net Given the structural similarities, it is plausible that 5-(o-Tolyl)pyrazin-2(1H)-one and its derivatives could be developed into novel catalysts for a range of organic transformations.

Development of Novel Synthetic Reagents and Building Blocks

The 2(1H)-pyrazinone scaffold is a valuable building block for synthetic organic chemistry, providing a versatile platform for constructing more complex molecules. rsc.orgsemanticscholar.org Its utility stems from the various reactive sites on the ring, which allow for a wide range of chemical transformations.

One of the most important methods for synthesizing the pyrazinone core is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a procedure known as the method of Jones and Karmas and Spoerri. rsc.org This accessibility makes pyrazinones readily available precursors for further synthetic elaboration. The pyrazinone system can also undergo cycloaddition reactions. For instance, 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, readily participate in 1,3-dipolar cycloadditions with various dipolarophiles to form bicyclic systems like 3,8-diazabicyclo[3.2.1]octanones. rsc.orgresearchgate.net This reactivity opens pathways to novel and complex heterocyclic structures. Additionally, the azadiene system within the pyrazinone ring can engage in intra- and intermolecular Diels-Alder reactions. rsc.org The versatility of pyrazinone derivatives is further demonstrated by the use of related pyrazoline compounds as synthons for creating other heterocyclic systems, such as 1,3,4-thiadiazoles and 1,3-thiazoles. nih.govnih.gov

Table 3: Synthetic Utility of the Pyrazin-2(1H)-one Scaffold

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Ring Synthesis | α-amino acid amide + 1,2-dicarbonyl compound | Substituted 2(1H)-Pyrazinones | rsc.org |

| 1,3-Dipolar Cycloaddition | 3-Oxidopyrazinium + Olefins/Acetylenes | 3,8-Diazabicyclo[3.2.1]octanones | rsc.orgresearchgate.net |

| Diels-Alder Reaction | Pyrazinone (as azadiene) + Olefins/Acetylenes | Fused Heterocyclic Systems | rsc.org |

| Cross-Coupling | Halogenated Pyrazinone + Organometallic Reagents | Functionalized Pyrazinones | rsc.org |

Q & A

Q. Critical Variables :

Q. Yield Optimization :

| Method | Yield Range | Purity (HPLC) |

|---|---|---|

| SeO₂ Oxidation | 45–65% | 90–95% |

| Ugi Multicomponent | 70–85% | 95–98% |

Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Aromatic protons (o-tolyl group) appear as multiplet peaks at δ 7.2–7.6 ppm. The pyrazinone NH proton resonates as a singlet near δ 12.5 ppm .

- ¹³C NMR : Carbonyl (C=O) signals at ~165 ppm confirm the pyrazinone core .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₀N₂O). Fragmentation patterns include loss of CO (28 Da) from the pyrazinone ring .

- Infrared (IR) Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3200–3300 cm⁻¹ (N-H) .

Validation : Cross-referencing with computational simulations (e.g., DFT) ensures accurate peak assignments .

How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

Advanced Research Question

Methodological Framework :

Structural Modifications : Introduce substituents (e.g., halogens, methoxy) at the o-tolyl or pyrazinone positions to assess electronic and steric effects .

Biological Assays : Screen derivatives for target-specific activity (e.g., enzyme inhibition, receptor binding) using:

- In Vitro Models : Cell-free assays (e.g., kinase inhibition) .

- In Silico Docking : Molecular docking with proteins (e.g., COX-2, CYP450) to predict binding affinity .

Case Study : Quinoxalinone derivatives (structurally analogous to pyrazinones) show enhanced anticancer activity when electron-withdrawing groups (e.g., -Cl) are added to the aryl ring .

How can contradictions in reported biological activities of this compound derivatives be resolved?

Advanced Research Question

Common Contradictions : Discrepancies in IC₅₀ values or efficacy across studies may arise from:

Q. Resolution Strategies :

- Metabolite Identification : Use LC-MS/MS to track in vitro and in vivo metabolites .

- Batch Standardization : Implement strict QC protocols (e.g., ≥95% purity via HPLC) for biological testing .

What advanced computational methods are used to elucidate the mechanism of action of this compound?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) over nanosecond timescales to identify binding stability .

- Quantum Mechanical (QM) Calculations : Predict reactive sites for electrophilic/nucleophilic attack, guiding derivative design .

- Pharmacophore Modeling : Map essential functional groups (e.g., pyrazinone C=O, o-tolyl aromaticity) for target engagement .

Example : MD simulations of quinoxalinone analogs revealed hydrogen bonding with ATP-binding pockets in kinases, explaining inhibitory activity .

How can reaction conditions be optimized to scale up synthesis while maintaining reproducibility?

Advanced Research Question

Key Parameters :

Q. Scalability Data :

| Parameter | Batch Reactor (1 L) | Flow Reactor (1 L/hr) |

|---|---|---|

| Yield | 65% | 82% |

| Purity | 92% | 97% |

| Reaction Time | 8 hrs | 2 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.